2,5-Oxazolidinedione,4-ethyl-
Description
Contextualization within Heterocyclic Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a significant portion of organic and medicinal chemistry. Among these, the oxazolidinedione scaffold has emerged as a privileged structure due to its diverse applications.
The oxazolidinedione ring system is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structural motif is found in a variety of biologically active compounds and serves as a versatile building block in organic synthesis. nih.govbohrium.comnih.gov The presence of carbonyl groups and a heteroatom arrangement imparts unique chemical reactivity, making them suitable for a range of chemical transformations. nih.govnih.gov Oxazolidinones, a related class of compounds, have been extensively studied and have led to the development of important antibacterial agents. nih.govbohrium.comnih.govrsc.org The oxazolidinedione core, with its two carbonyl groups, offers distinct reactivity patterns and has been explored for its potential in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis. ontosight.aiontosight.aiontosight.ai
The parent structure, oxazolidine (B1195125), is a five-membered ring with the formula (CH₂)₃(NH)O. wikipedia.org The introduction of two keto groups into this ring system gives rise to oxazolidinediones. Depending on the position of these carbonyl groups, different isomers can exist. The compound in focus, 2,5-Oxazolidinedione, 4-ethyl- , is systematically named based on the numbering of the heterocyclic ring, where the oxygen atom is typically assigned position 1, the nitrogen atom position 3, and the carbonyl groups are at positions 2 and 5. The ethyl group is located at the 4-position of the ring.
Table 1: Structural and Chemical Properties of 2,5-Oxazolidinedione, 4-ethyl-
| Property | Value |
| IUPAC Name | 4-ethyl-1,3-oxazolidine-2,5-dione |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| CAS Number | 5840-92-6 |
Role as an N-Carboxyanhydride (NCA) Analogue
A crucial aspect of the chemical identity of 2,5-Oxazolidinedione, 4-ethyl- is its classification as an N-Carboxyanhydride (NCA) of α-aminobutyric acid. NCAs are important reagents in the synthesis of polypeptides and other polymers.
N-Carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic anhydrides of N-carboxy-α-amino acids. They are highly reactive monomers that undergo ring-opening polymerization to form polypeptides, with the only byproduct being carbon dioxide. nih.gov This clean polymerization process makes NCAs particularly valuable in the synthesis of high molecular weight, well-defined polypeptides. nih.gov2,5-Oxazolidinedione, 4-ethyl- , as the NCA derived from α-aminobutyric acid, serves as a monomer for the synthesis of poly(α-aminobutyric acid). The ethyl group at the 4-position corresponds to the side chain of the amino acid. The polymerization of such NCAs can be initiated by various nucleophiles, including amines, alcohols, and water. nih.gov
Historical Development and Evolution of 2,5-Oxazolidinedione Chemistry
The study of oxazolidinones, the broader class to which oxazolidinediones belong, dates back to the late 19th century. wikipedia.org The first report of a 2-oxazolidinone (B127357) was in 1888. wikipedia.org However, it was the discovery of the antibacterial properties of N-aryl-oxazolidinones in the late 1980s that brought significant attention to this class of heterocycles. nih.govmdpi.com This led to extensive research and the eventual development of clinically approved antibiotics like linezolid. nih.govmdpi.com The chemistry of 2,5-oxazolidinediones, specifically their role as NCAs, was developed in the early 20th century as a method for peptide synthesis. The ability of these compounds to polymerize into polypeptides was a significant breakthrough in the field. Over the years, the use of NCAs has been refined to allow for the synthesis of complex block copolymers and other advanced materials. nih.gov
Academic Research Significance and Scope for 2,5-Oxazolidinedione, 4-ethyl-
The academic interest in 2,5-Oxazolidinedione, 4-ethyl- and related NCAs stems from their utility in creating synthetic polypeptides with controlled structures. These polymers have applications in various fields, including biomaterials, drug delivery, and tissue engineering. The ring-opening polymerization of NCAs is a form of living polymerization, which allows for precise control over the polymer's molecular weight and architecture. nih.govwikipedia.org
Table 2: Research Areas Involving 2,5-Oxazolidinedione, 4-ethyl-
| Research Area | Focus |
| Polymer Chemistry | Synthesis of poly(α-aminobutyric acid) and its copolymers via ring-opening polymerization. rsc.orgresearchgate.net |
| Biomaterials | Development of biodegradable and biocompatible materials for medical applications. |
| Peptide Synthesis | Use as a protected amino acid monomer for the controlled synthesis of polypeptides. cdnsciencepub.comresearchgate.net |
| Organic Synthesis | Employed as a versatile building block for the synthesis of other heterocyclic compounds. |
The ability to introduce functionality through the amino acid side chain, in this case, the ethyl group, allows for the tuning of the resulting polymer's properties, such as its hydrophobicity and solubility. This makes 2,5-Oxazolidinedione, 4-ethyl- a valuable tool for materials scientists and chemists seeking to design new functional polymers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8) |
InChI Key |
ONNRRRLKTSGVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,5 Oxazolidinedione, 4 Ethyl
Synthesis from α-Amino Acid Precursors
The primary route for synthesizing 4-ethyl-2,5-oxazolidinedione involves the use of α-amino acid precursors, most notably 2-aminobutyric acid. This approach leverages the inherent stereochemistry of the amino acid to produce the desired chiral oxazolidinedione.
Reaction Pathways from 2-Aminobutyric Acid
The conversion of 2-aminobutyric acid to 4-ethyl-2,5-oxazolidinedione is a well-established method. patsnap.comgoogle.com This process involves the formation of an N-carboxy anhydride (B1165640) (NCA) from the amino acid, which then undergoes intramolecular cyclization. The reaction is typically carried out in an organic solvent and may be facilitated by a carbonylating agent to introduce the necessary carbonyl groups for ring formation. patsnap.comgoogle.comacs.org
Application of Specific Carbonylating Reagents
The choice of carbonylating reagent is crucial for the efficient synthesis of 4-ethyl-2,5-oxazolidinedione. These reagents facilitate the formation of the cyclic dione (B5365651) structure from the amino acid precursor.
Bis(trichloromethyl)carbonate, also known as triphosgene (B27547), is a widely used and effective carbonylating reagent for the synthesis of 4-ethyl-2,5-oxazolidinedione from 2-aminobutyric acid. patsnap.comgoogle.comacs.org Triphosgene serves as a safer, solid substitute for phosgene (B1210022) gas. acs.orgorgsyn.org The reaction involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate in an organic solvent. google.com This method is noted for its high yield, mild reaction conditions, and operational simplicity. patsnap.comgoogle.com
The reaction is typically performed at reflux temperature for several hours. patsnap.com The process has been shown to be effective in various organic solvents, including ethyl acetate (B1210297). patsnap.com The use of an organic amine, such as triethylamine (B128534) or pyridine (B92270), can also be employed in the reaction mixture. patsnap.com
Table 1: Reaction Conditions and Yields for the Synthesis of 4-ethyl-2,5-oxazolidinedione using Bis(trichloromethyl)carbonate patsnap.com
| Molar Ratio (2-aminobutyric acid : bis(trichloromethyl)carbonate : organic amine) | Organic Solvent | Organic Amine | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 : 1.2 : 0.01 | Ethyl Acetate | Triethylamine | 10 | 87.6 | 98.1 |
| 1 : 1.5 : 0.4 | Ethyl Acetate | Pyridine | 8 | 85.3 | 98.5 |
| 1 : 1 : 0.2 | Not specified | 1,3-Dimethyl-2-imidazolidinone | 8 | 92.1 | Not specified |
Cyclization Reactions for Oxazolidinedione Ring Formation
The formation of the 2,5-oxazolidinedione ring is the key step in the synthesis. This intramolecular cyclization is influenced by various factors that determine the efficiency and selectivity of the reaction.
Mechanistic Investigations of Cyclization Processes
The mechanism of cyclization involves the formation of an N-carboxy amino acid chloride intermediate when using reagents like phosgene or its analogs. smolecule.com This intermediate subsequently undergoes an intramolecular nucleophilic attack, leading to the formation of the five-membered heterocyclic ring. smolecule.com The stereochemistry of the starting α-amino acid is generally retained throughout the process, allowing for the synthesis of enantiomerically pure oxazolidinediones. smolecule.com
Influence of Reaction Conditions on Ring Closure Efficiency and Selectivity
Solvent Effects
The choice of solvent plays a critical role in the synthesis of oxazolidinone rings, influencing reaction rates and yields. In the synthesis of N-aryl oxazolidinones, which share the core heterocyclic structure, dimethylformamide (DMF) has been shown to provide superior yields compared to other solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). arkat-usa.org
For the direct synthesis of 4-ethyl-2,5-oxazolidinedione from 2-aminobutyric acid, ethyl acetate is frequently employed as the organic solvent. patsnap.comgoogle.com This reaction, which utilizes bis(trichloromethyl) carbonate, demonstrates the viability of less polar aprotic solvents for specific synthetic routes. The selection of the solvent is often tied to the specific reagents and reaction mechanism. For instance, in reactions involving the formation of a potassium salt of an oxazolidinone for subsequent conjugate addition, THF is a common choice due to its ability to solvate the cation and its inertness under basic conditions. arkat-usa.org
The influence of solvent polarity has also been explored in related cycloaddition reactions. In Diels-Alder reactions involving N-substituted oxazolidinone dienes, mixtures of water and methanol (B129727) (H₂O/MeOH) have been shown to enhance regio- and stereoselectivity, highlighting the potential of polar, protic solvent systems in controlling reaction outcomes for oxazolidinone derivatives. researchgate.net
Table 1: Solvent Effects on Oxazolidinone Synthesis Yield
| Reaction Type | Solvent | Base/Catalyst | Yield | Source |
|---|---|---|---|---|
| N-aryl-oxazolidinone formation | Acetonitrile | t-BuOK | Low | arkat-usa.org |
| N-aryl-oxazolidinone formation | THF | t-BuOK | Low | arkat-usa.org |
| N-aryl-oxazolidinone formation | DMF | LiOH | High (80%) | arkat-usa.org |
| 4-ethyl-2,5-oxazolidinedione formation | Ethyl Acetate | Pyridine | 85.3% | patsnap.com |
Catalytic Systems
A variety of catalytic systems are employed to facilitate the synthesis of 4-ethyl-2,5-oxazolidinedione and related structures, ranging from simple bases to complex organometallic and enzymatic catalysts.
In cyclization reactions of N-aryl-carbamates, bases like lithium hydroxide (B78521) (LiOH) and potassium tert-butoxide (t-BuOK) are used to deprotonate the carbamate (B1207046) nitrogen, initiating the ring-forming sequence. arkat-usa.org LiOH in DMF at room temperature has been identified as an optimal system for certain N-aryl oxazolidinone syntheses. arkat-usa.org For the synthesis of 4-ethyl-2,5-oxazolidinedione from 2-aminobutyric acid, organic amines such as pyridine and triethylamine serve as catalysts. patsnap.comgoogle.com
More advanced catalytic systems have been developed for oxazolidinone synthesis to improve efficiency, selectivity, and sustainability. These include:
Iron (II)-Iminopyridine Complexes : These single-component, cocatalyst-free systems effectively catalyze the cycloaddition of aziridines and carbon dioxide (CO₂) under mild temperature and pressure, offering an economical approach to oxazolidinone rings. acs.org
Binary Mg/Fe Oxides : Prepared by co-precipitation, these mixed metal oxides act as effective heterogeneous catalysts for the reaction between epoxides and carbamates. ionike.com Their magnetic properties allow for easy separation and recycling, enhancing the sustainability of the process. ionike.com
Ruthenium(II)-NHC Complexes : Ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands have been successfully used for the asymmetric hydrogenation of 2-oxazolones, producing chiral 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org
Copper(I) Iodide : In the synthesis of (R)-4-Ethyl-2-oxazolidinone, copper(I) iodide is used to mediate the alkylation of a tosylated oxazolidinone precursor with a lithium dimethylcuprate(I) reagent. oup.com
Table 2: Catalytic Systems for Oxazolidinone Synthesis
| Catalyst | Reactants | Product Type | Key Advantage | Source |
|---|---|---|---|---|
| LiOH | N-aryl-carbamate, Epichlorohydrin | N-aryl-oxazolidinone | Mild conditions, good yield | arkat-usa.org |
| Triethylamine | 2-aminobutyric acid, Bis(trichloromethyl)carbonate | 4-ethyl-2,5-oxazolidinedione | High yield, simple operation | patsnap.com |
| Fe(II)-Iminopyridine | Aziridine (B145994), CO₂ | General Oxazolidinone | Cocatalyst-free, uses CO₂ | acs.org |
| Mg/Fe Oxides | Epoxide, Carbamate | General Oxazolidinone | Magnetically separable, reusable | ionike.com |
| Ru(II)-NHC | 2-Oxazolone | Chiral 2-Oxazolidinone (B127357) | High enantioselectivity | rsc.org |
Enantioselective and Diastereoselective Synthesis of Stereoisomers
Controlling the stereochemistry at the C4 position of the oxazolidinone ring is paramount, leading to the development of numerous enantioselective and diastereoselective synthetic strategies.
Strategies for Chiral Induction and Control
The primary strategies for inducing chirality in the synthesis of 4-ethyl-2,5-oxazolidinedione involve using either chiral starting materials ("chiral pool" synthesis) or chiral catalysts and auxiliaries. williams.edu
A direct and common approach is to start from an enantiomerically pure precursor. For instance, (S)-4-ethyl-2-oxazolidinone can be readily prepared from the commercially available amino alcohol, (S)-2-amino-1-butanol. nih.gov Similarly, the (R)-enantiomer has been synthesized from (R)-glycidol, which is converted to (S)-4-tosyloxymethyl-2-oxazolidinone. oup.com This intermediate then undergoes a copper(I)-mediated alkylation, where the tosyl group is displaced by a methyl group to furnish (R)-4-Ethyl-2-oxazolidinone. oup.com
Asymmetric catalysis represents a more elegant approach to chiral induction. williams.edu The enantioselective hydrogenation of prochiral 2-oxazolones, catalyzed by ruthenium(II) complexes with chiral N-heterocyclic carbene ligands, provides a powerful method for accessing optically active 4-substituted 2-oxazolidinones with high enantiomeric excess (ee). rsc.org This method constructs the key stereocenter in a late stage of the synthesis. rsc.org
Chiral auxiliaries, often oxazolidinones themselves, are widely used to control stereochemistry in reactions like aldol (B89426) additions and alkylations. wikipedia.org In these cases, a chiral oxazolidinone is temporarily attached to a substrate to direct the approach of a reagent, after which it is cleaved and can be recovered. williams.edu For example, the alkylation of N-propionyl oxazolidinones proceeds via a rigidly chelated (Z)-enolate, where the bulky substituent at the C4 position of the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) blocks one face, forcing the electrophile to attack from the less hindered side, thus creating new stereocenters with high diastereoselectivity. williams.edugoogle.com
Retention and Deracemization Control in Stereospecific Syntheses
Deracemization techniques offer a pathway to convert a racemic mixture into a single enantiomer, thereby maximizing theoretical yield. Chemoenzymatic deracemization combines a non-selective chemical reaction with a highly selective enzymatic one. acs.org For example, a racemic alcohol can be oxidized to a ketone by a chemical catalyst, while a biocatalyst selectively reduces the ketone back to only one of the alcohol's enantiomers. acs.org While not specifically documented for 4-ethyl-2,5-oxazolidinedione, this principle is broadly applicable to chiral intermediates.
Another advanced technique is Viedma ripening, which involves the grinding of a slurry of a racemic conglomerate (a mechanical mixture of enantiopure crystals). google.com This process, often combined with temperature fluctuations, can induce a solid-to-solution-to-solid transformation that, in the presence of a racemizing agent in the solution phase, converts the entire solid phase into a single enantiomer. google.com This method is a powerful tool for the total deracemization of chiral compounds that form conglomerates. google.com
Innovative and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign and sustainable.
Development of Green Chemistry Methodologies
Several approaches to synthesizing 4-ethyl-2,5-oxazolidinedione and its parent ring system align with the principles of green chemistry.
A notable method for producing 4-ethyl-2,5-oxazolidinedione involves the reaction of 2-aminobutyric acid with bis(trichloromethyl) carbonate. patsnap.comgoogle.com This process is highlighted for its mild reaction conditions, simple and safe operation, and reduced generation of waste streams compared to traditional methods that might use highly toxic reagents like phosgene. patsnap.comgoogle.comchemrxiv.org
Other green methodologies applicable to oxazolidinone synthesis include:
Use of Water as a Solvent : An eco-friendly, catalyst-free, three-component domino reaction has been developed in water at room temperature for synthesizing complex oxazolidinone-containing structures. rsc.org Water is a cheap, non-flammable, and non-toxic solvent. rsc.org
CO₂ as a C1 Feedstock : The utilization of carbon dioxide as a raw material is a key goal of green chemistry. acs.org Iron-catalyzed cycloaddition of CO₂ to aziridines provides a direct route to the oxazolidinone ring, valorizing a greenhouse gas. acs.org
Biocatalysis : Engineered enzymes, such as myoglobin-based catalysts, can perform intramolecular C(sp³)-H amination of carbamate derivatives to form enantioenriched oxazolidinones. chemrxiv.org Biocatalysis offers high selectivity under mild conditions and avoids the use of precious or toxic metal catalysts. chemrxiv.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2,5-Oxazolidinedione, 4-ethyl- |
| 2-aminobutyric acid |
| Acetonitrile |
| Bis(trichloromethyl) carbonate |
| (S)-2-amino-1-butanol |
| Carbon dioxide |
| Copper(I) iodide |
| Dimethylformamide (DMF) |
| Ethyl acetate |
| (R)-glycidol |
| Lithium hydroxide |
| Methanol |
| Potassium tert-butoxide |
| Pyridine |
| Tetrahydrofuran (THF) |
| (S)-4-tosyloxymethyl-2-oxazolidinone |
| Triethylamine |
Chemical Reactivity and Transformation Mechanisms of 2,5 Oxazolidinedione, 4 Ethyl
Ring-Opening Reactions of the 2,5-Oxazolidinedione Scaffold
The inherent ring strain and the presence of highly electrophilic carbonyl groups make the 2,5-oxazolidinedione ring prone to cleavage through several pathways. These reactions are fundamental to its application as a monomer in polymerization and as a synthetic intermediate.
A key feature of the reactivity of 4-ethyl-2,5-oxazolidinedione is its propensity to undergo ring-opening accompanied by the loss of carbon dioxide. This decarboxylation is often the final step in nucleophile-initiated ring-opening reactions. nih.govnih.gov The process is thermodynamically favorable due to the formation of the stable CO2 molecule. nih.gov
In the context of the "Normal Amine Mechanism" (NAM) for the polymerization of NCAs, the decarboxylation step follows the initial nucleophilic attack of the amine on the C-5 carbonyl. frontiersin.org While for a long time the amine addition was considered the rate-determining step, more recent studies using Density Functional Theory (DFT) have suggested that under certain conditions, particularly in the N-trimethylsilyl (TMS) amine-initiated polymerizations (NAM-TMS), the decarboxylation can become the rate-determining step. nih.govnih.gov This is attributed to the formation of a more stable precursor which increases the energy barrier for CO2 release. nih.gov
The most prevalent reactions of 2,5-oxazolidinediones involve nucleophilic attack on the carbonyl carbons of the ring. A wide array of nucleophiles, including amines, alcohols, and water, can initiate the ring-opening process. rsc.orgnih.gov This reactivity is central to its use in the synthesis of polypeptides and other amide derivatives. researchgate.net
Theoretical and experimental studies on N-carboxyanhydrides consistently show that nucleophilic attack preferentially occurs at the C-5 carbonyl carbon. frontiersin.orgnih.govacs.org This regioselectivity is attributed to the higher electrophilicity of the C-5 carbonyl compared to the C-2 carbonyl, which is part of a carbamate-like structure. rsc.orgnih.gov DFT studies on the amine-mediated ring-opening of l-alanine-NCA confirm that the amine addition to the C-5 carbonyl is the favored pathway. nih.govacs.org
The reaction of 4-ethyl-2,5-oxazolidinedione with a nucleophile, such as an amine, proceeds with the opening of the anhydride (B1165640) ring. If the starting material is enantiomerically pure, the stereochemistry at the C-4 position is typically retained throughout the reaction, leading to the formation of chiral products. d-nb.info For instance, the aminolysis with primary amines can produce N-substituted urea (B33335) derivatives with retention of configuration at the C-4 position.
The structure and strength of the nucleophile significantly influence the kinetics and mechanism of the ring-opening reaction. Primary and secondary amines are common initiators for the ring-opening polymerization of NCAs. nih.govrsc.org Computational studies have shown that the energy barrier for the initial addition of a secondary amine to the C-5 carbonyl is slightly lower than that for a primary amine, suggesting that secondary amines can initiate the reaction as fast as, if not faster than, primary amines. nih.govacs.org
The basicity and nucleophilicity of the amine also play a crucial role. Amines with enhanced basicity but reduced nucleophilicity, such as sterically hindered secondary or tertiary amines, can favor an "activated monomer mechanism" (AMM) over the "normal amine mechanism" (NAM). rsc.org In the case of 4-ethyl-2,5-oxazolidinedione, its reaction with ammonia (B1221849) is a key step in the synthesis of 2-aminobutanamide (B112745) hydrochloride, where ammonia acts as the nucleophile attacking the oxazolidinedione ring. nih.govwikipedia.org
The table below summarizes the effect of different amine initiators on the ring-opening polymerization of NCAs, which is a process initiated by nucleophilic attack.
| Initiator Type | Mechanism | Rate-Determining Step | Reference |
| Primary Amine | Normal Amine Mechanism (NAM) | Amine addition to C-5 carbonyl | nih.govacs.org |
| Secondary Amine | Normal Amine Mechanism (NAM) | Amine addition to C-5 carbonyl | nih.govacs.org |
| N-TMS Amine | NAM-TMS Mechanism | Decarboxylation | nih.gov |
In the presence of water, 2,5-oxazolidinediones, including the 4-ethyl derivative, are susceptible to hydrolysis. wikipedia.org This reaction leads to the opening of the ring and the formation of the parent α-amino acid, in this case, 2-aminobutyric acid, with the release of carbon dioxide. wikipedia.org The hydrolysis can proceed through nucleophilic attack of water on the C-5 carbonyl, followed by decarboxylation.
Studies on valine NCA have shown that in aqueous phosphate (B84403) buffers, the hydrolysis can be subject to nucleophilic catalysis, proceeding through an aminoacyl phosphate intermediate. nih.govcapes.gov.br This suggests that the mechanism of hydrolysis can be influenced by the composition of the aqueous medium. The general susceptibility to moisture necessitates that the synthesis and handling of NCAs are often carried out under anhydrous conditions to prevent premature degradation. tandfonline.com
Nucleophilic Ring-Opening Pathways
Reactions at the Carboxyl Carbonyl Centers (C-2 and C-5)
The two carbonyl groups within the 2,5-oxazolidinedione ring exhibit different reactivities. As discussed, the C-5 carbonyl is the primary site for nucleophilic attack due to its greater electrophilicity. frontiersin.orgnih.govacs.org This is a general feature of N-carboxyanhydrides. The C-2 carbonyl, being part of a carbamate (B1207046) functionality, is less reactive towards nucleophiles.
Reactions involving the C-2 carbonyl are less common but can occur under specific conditions or with particular reagents. However, the predominant pathway for the transformation of 4-ethyl-2,5-oxazolidinedione involves the initial attack at the C-5 position, leading to the opening of the heterocyclic ring.
Transformations Involving the Ethyl Substituent at C-4
The direct and selective functionalization of the ethyl substituent at the C-4 position of 2,5-Oxazolidinedione, 4-ethyl- presents significant chemical challenges and is not widely documented in the scientific literature. The primary obstacle is the high reactivity of the N-carboxyanhydride (NCA) ring itself. The protons on the carbon atom adjacent to the C-4 position (the α-carbon of the original amino acid) are theoretically acidic due to their position alpha to a carbonyl group. However, the conditions required to deprotonate this position, typically involving the use of a base, are often conducive to initiating the ring-opening polymerization of the NCA monomer.
This competing reaction pathway, where the base acts as an initiator for polymerization, generally overrides any intended side-chain functionalization. The high susceptibility of the NCA ring to nucleophilic attack makes it the most reactive site in the molecule, thereby limiting the exploration of transformations on the less reactive alkyl side chain. Consequently, methods for the controlled functionalization of the C-4 alkyl group while preserving the intact oxazolidinedione ring are not established.
N-Substituted Derivatives: Synthesis and Reactivity Profiles
The synthesis and reactivity of derivatives related to 2,5-Oxazolidinedione, 4-ethyl- primarily revolve around the synthesis of the parent NCA itself and its subsequent use in acylation reactions, which yield N-acylated products.
Synthesis of 2,5-Oxazolidinedione, 4-ethyl-
The most common method for synthesizing 4-alkyl-2,5-oxazolidinediones is the treatment of the corresponding α-amino acid with phosgene (B1210022) (COCl₂) or a phosgene equivalent like bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). A documented synthesis of 4-ethyl-2,5-oxazolidinedione involves the reaction of 2-aminobutyric acid with triphosgene. In a typical procedure, 2-aminobutyric acid is reacted with triphosgene in an organic solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions, leading to the formation of the target NCA with high yield and purity. acs.org
Reactivity Profile: Ring-Opening Acylation
The principal reactivity of 2,5-Oxazolidinedione, 4-ethyl- is as an acylating agent in ring-opening reactions. The strained anhydride ring is readily opened by a variety of nucleophiles, transferring the α-aminobutyryl group. This process is the foundation of its use in peptide and polymer synthesis. The reaction typically proceeds via nucleophilic attack at the C-5 carbonyl, followed by ring-opening and the loss of carbon dioxide.
A key example of this reactivity is the ammonolysis of the compound. When 4-ethyl-2,5-oxazolidinedione is dissolved in methanol (B129727) and treated with ammonia, the ring opens to form 2-amino-butanamide hydrochloride after acidification. acs.org This transformation highlights the utility of the NCA as an activated amino acid derivative for amide bond formation.
In a broader context, the most significant reaction of NCAs is the ring-opening polymerization (ROP) initiated by nucleophiles such as primary amines. researchgate.net This process leads to the formation of poly(α-aminobutyric acid), a polypeptide where the repeating units are N-acylated derivatives of the original monomer. The general mechanism, known as the Normal Amine Mechanism (NAM), involves the amine initiator attacking the C-5 carbonyl of the NCA, leading to a carbamate intermediate that propagates the polymer chain. mpg.deacs.org
| Reaction Type | Reactants | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Synthesis | 2-Aminobutyric acid, Bis(trichloromethyl) carbonate | Tetrahydrofuran (THF), Reflux | 4-ethyl-2,5-oxazolidinedione | acs.org |
| Ammonolysis | 4-ethyl-2,5-oxazolidinedione, Ammonia | Methanol, then HCl | 2-Amino-butanamide hydrochloride | acs.org |
| Ring-Opening Polymerization (General) | 4-ethyl-2,5-oxazolidinedione, Primary Amine (Initiator) | Anhydrous solvent (e.g., DMF, DCM) | Poly(α-aminobutyric acid) | researchgate.netmpg.de |
Reaction Kinetics and Thermodynamic Considerations of Key Transformations
The chemical transformations of 2,5-Oxazolidinedione, 4-ethyl- are governed by specific kinetic and thermodynamic principles, primarily related to its characteristic ring-opening reaction.
Thermodynamic Considerations
The 2,5-oxazolidinedione ring is an N-carboxy α-amino acid anhydride. Like other cyclic anhydrides, it possesses significant ring strain. The conversion of the monomer into its ring-opened products, such as in polymerization or acylation, is a thermodynamically favorable process. This is driven by the release of the inherent ring strain and, crucially, by the formation of the highly stable carbon dioxide molecule as a byproduct. This large positive entropy change makes the ring-opening effectively irreversible under typical reaction conditions. The thermodynamic stability of five-membered rings like oxazolidinone is generally greater than that of larger, seven-membered heterocyclic rings that could potentially form from similar precursors under different conditions. nih.gov While specific thermodynamic values for 4-ethyl-2,5-oxazolidinedione are not extensively published, general computational methods based on group-additivity can be used to estimate properties like standard enthalpies of vaporization and sublimation for related oxazolidinone structures. mdpi.com
Reaction Kinetics
The kinetics of the ring-opening of NCAs have been studied extensively, particularly in the context of polymerization. The rate of reaction is highly dependent on several factors, including the nucleophilicity of the initiator, the solvent, and the presence of any catalysts or additives.
Initiation Mechanism: For amine-initiated reactions, the rate-limiting step is often the initial nucleophilic attack of the amine on one of the carbonyl carbons of the NCA ring. nih.gov In the Normal Amine Mechanism (NAM), the primary amine attacks the C-5 carbonyl, which is generally considered the most electrophilic site. mpg.deacs.org
Solvent Effects: The polymerization rate is significantly influenced by the solvent. Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM), have been shown to facilitate fast polymerization kinetics in some systems. acs.org
Catalysis: The rate of NCA ring-opening can be dramatically increased through catalysis. For instance, the addition of crown ethers to primary amine-initiated polymerizations in non-polar solvents can lower the activation energy for the ring-opening step. nih.gov It is proposed that the crown ether promotes favorable binding geometry between the NCA monomer and the propagating amine chain-end, thus accelerating the reaction. nih.gov Kinetic analyses of NCA polymerizations often reveal pseudo-first-order kinetics with respect to the monomer concentration. mpg.de
| Factor | Observation | Kinetic Implication | Reference |
|---|---|---|---|
| Initiator | Primary amines are common initiators for ROP. | The rate is dependent on the nucleophilicity and concentration of the amine. | researchgate.net |
| Mechanism | The Normal Amine Mechanism (NAM) is a common pathway. | The initial attack of the amine on the C-5 carbonyl is often the rate-determining step. | mpg.deacs.org |
| Solvent | Polymerization rates vary significantly with solvent polarity. | Low polarity, non-hydrogen bonding solvents can accelerate polymerization. | acs.org |
| Catalyst/Additive | Crown ethers can catalyze the polymerization. | Lowers the activation energy of the ring-opening reaction, leading to significant rate enhancement. | nih.gov |
Computational and Theoretical Studies on 2,5 Oxazolidinedione, 4 Ethyl
Quantum Mechanical (QM) Calculations for Reaction Mechanisms
QM calculations are fundamental in mapping out the energetic landscape of a chemical reaction. By computing the energies of reactants, products, transition states, and intermediates, chemists can predict the most likely pathways a reaction will follow.
The study of reaction mechanisms involving oxazolidinone rings often focuses on identifying the structure and stability of transient species. For instance, in organocatalyzed reactions, oxazolidinones can exist as isomeric species to key intermediates like enamines. beilstein-journals.org QM calculations can determine the energy barriers separating these species. In proline-catalyzed reactions, the barrier for the formation of an oxazolidinone intermediate via the intramolecular attack of a carboxylate on an iminium ion was calculated to be very low, at only 0.7 kcal/mol, indicating its potential role in the catalytic cycle. nih.gov
Similarly, in cycloaddition reactions, the geometry of the transition state dictates the stereochemical outcome. DFT studies on the Nazarov cyclization promoted by an achiral oxazolidinone auxiliary (lacking phenyl substituents) showed that the auxiliary significantly lowers the activation barrier compared to the uncatalyzed reaction, demonstrating its role in facilitating the transformation. rsc.org These studies pinpoint the precise three-dimensional arrangement of atoms at the energetic peak of the reaction coordinate.
By comparing the activation energies of different possible transition states, QM calculations can predict which products will form and in what ratios. In the context of cycloadditions involving chiral oxazolidinone-substituted oxyallyls, DFT calculations were performed to explain the observed regio- and stereoselectivities. nih.gov The calculations supported a mechanism where the cycloadducts form from the E isomer of the oxyallyl, in which the oxazolidinone carbonyl and the oxyallyl oxygen are in an anti-disposition. nih.gov The model correctly predicted that the major diastereomer arises from the addition of furan (B31954) to the more crowded face of the oxyallyl, a preference driven by stabilizing CH–π interactions. nih.gov
In another example, theoretical studies of the reaction between an unactivated aziridine (B145994) and carbon dioxide to form an oxazolidinone suggested that the reaction should not proceed at room temperature without a catalyst. researchgate.net This prediction, derived from calculating the high energy barrier for the uncatalyzed pathway, prompted further investigation that revealed an in-situ-generated ammonium (B1175870) salt as the true catalytic species. researchgate.net
Density Functional Theory (DFT) Applications in Structure-Reactivity Correlations
DFT is a widely used computational method to investigate the electronic structure of molecules and correlate it with their chemical reactivity. By analyzing properties like molecular orbitals and electron density, researchers can predict how a molecule will behave in a reaction.
For oxazolidinone derivatives, DFT has been used to understand reactivity in various contexts. For example, in a study of (S)-5-ethyl-5-methyl-2-oxazolidinethione, a related compound, DFT calculations revealed that the electrophilicity of the thiocarbonyl group is a key driver of reactivity in nucleophilic acyl substitution reactions. The analysis of frontier molecular orbitals (HOMO and LUMO) is a common DFT application. The energy gap between the HOMO and LUMO of an oxazol-5-one derivative was calculated to be approximately 3.471 eV, which suggests significant reactivity. dergipark.org.tr A smaller HOMO-LUMO gap generally indicates that a molecule is more polarizable and more chemically reactive. dergipark.org.tr
DFT calculations of global chemical reactivity indices, such as hardness, softness, and nucleophilicity, provide quantitative measures of reactivity. In a study on novel oxazolidinone zinc(II) complexes, DFT was used to calculate these indices to understand their biological potential. tandfonline.com These parameters help in building structure-activity relationships, which are crucial in fields like drug discovery. tandfonline.comontosight.ai
Table 1: Calculated Activation Energies for Nazarov Cyclization with and without an Oxazolidinone Auxiliary (Data is for a model divinyl ketone system, illustrating the activating effect of the oxazolidinone moiety). rsc.org
| Substrate Type | New 4° Centers | Activation Energy (ΔG‡) in kcal/mol |
| Oxazolidinone-Free | 0 | 16.8 |
| Oxazolidinone-Free | 1 | 22.5 |
| Oxazolidinone-Free | 2 | 28.9 |
| With Achiral Oxazolidinone | 0 | 9.7 |
| With Achiral Oxazolidinone | 1 | 13.0 |
| With Achiral Oxazolidinone | 2 | 15.6 |
Conformational Analysis and Energetic Landscapes of the Ring System
The three-dimensional shape, or conformation, of the 4-ethyl-2,5-oxazolidinedione ring and its ethyl substituent is crucial to its function and reactivity. Computational methods are used to determine the relative stabilities of different possible conformations. The oxazolidinone ring is not planar and typically adopts a puckered or twisted conformation. iucr.org
X-ray crystallographic studies of related compounds show that the oxazolidinone ring often has a twisted conformation on the C-C bond. iucr.org For the 4-ethyl derivative, key conformational questions would involve the rotational barrier of the ethyl group and the preferred orientation of the ethyl group relative to the ring (e.g., pseudo-equatorial vs. pseudo-axial). The energetic landscape would map these rotations and ring puckering modes to identify the global energy minimum conformation and the energy barriers to interconversion. In related chiral auxiliaries, the orientation of substituents on the ring is known to significantly impact reactivity by stabilizing certain transition states or by enhancing steric shielding.
Computational Modeling for Stereoselectivity Prediction
When a reaction can produce multiple stereoisomers, computational modeling is a key tool for predicting and rationalizing which isomer will be favored. For reactions involving chiral oxazolidinone auxiliaries, DFT models of the transition states have been highly successful in explaining the observed stereoselectivity.
In asymmetric aldol (B89426) reactions, for example, transition state modeling using DFT can compare the energies of the different stereochemical possibilities for the C-C bond formation. acs.org These models have rationalized the high stereoselectivity toward the "Evans syn" aldol product by identifying the most stable transition state as a chair-like structure where the aldehyde substituent occupies an equatorial position to minimize steric hindrance. acs.org
Similarly, in (4+3) cycloadditions, DFT calculations explained why reactions gave specific diastereomers by showing that the transition states leading to the major products were stabilized by favorable CH–π interactions between the furan and a phenyl group on the oxazolidinone auxiliary. nih.gov For 4-ethyl-2,5-oxazolidinedione, if used as a chiral reactant or auxiliary, similar modeling could predict the stereochemical outcome of its reactions by analyzing the transition state energies for attacks on the different faces of the molecule.
Advanced Spectroscopic and Analytical Investigations for Structural and Mechanistic Elucidation
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of 2,5-Oxazolidinedione, 4-ethyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
For 4-ethyl-2,5-oxazolidinedione, the proton (¹H) NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group) and the proton at the chiral center (C4). The coupling constants between these protons, observable in high-resolution spectra, can provide insights into the dihedral angles and, consequently, the preferred conformation of the oxazolidinedione ring.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry of the molecule. By measuring the spatial proximity of protons, NOE experiments can help to establish the cis or trans relationship of substituents on the ring. For chiral molecules like 4-ethyl-2,5-oxazolidinedione, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can enable the differentiation of enantiomers and the determination of enantiomeric excess.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Oxazolidinedione, 4-ethyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.0 | ~10 | Triplet |
| CH₂ (ethyl) | ~1.8 | ~25 | Quartet |
| H4 | ~4.5 | ~55 | Triplet |
| C2 (C=O) | - | ~155 | - |
| C5 (C=O) | - | ~170 | - |
Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) in Reaction Monitoring and Intermediate Detection
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of 2,5-Oxazolidinedione, 4-ethyl- and for studying its fragmentation patterns, which can provide valuable structural information. Furthermore, MS is instrumental in monitoring the progress of chemical reactions involving this compound, such as its synthesis or polymerization.
The electron ionization (EI) mass spectrum of 4-ethyl-2,5-oxazolidinedione is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as carbon dioxide (CO₂) or ethylene (B1197577) (C₂H₄), as well as cleavage of the ethyl group. The resulting fragment ions can help to confirm the connectivity of the atoms within the molecule.
In the context of reaction monitoring, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to follow the consumption of reactants and the formation of products in real-time. This is particularly relevant for the ring-opening polymerization of N-carboxyanhydrides (NCAs), a class of compounds to which 4-ethyl-2,5-oxazolidinedione belongs. MS can detect the growing polymer chains and any potential side products or reaction intermediates, providing crucial mechanistic insights.
Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. For 2,5-Oxazolidinedione, 4-ethyl-, these techniques are particularly useful for identifying the characteristic vibrations of the cyclic imide and ester functionalities.
The IR spectrum of 4-ethyl-2,5-oxazolidinedione is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) within the oxazolidinedione ring. Due to the cyclic nature of the imide, these carbonyl stretches typically appear as two distinct bands in the region of 1700-1800 cm⁻¹. Other characteristic bands would include the C-O-C stretching of the anhydride (B1165640) moiety and the C-N stretching of the imide. The vibrations associated with the ethyl group (C-H stretching and bending) will also be present.
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. The symmetric stretching of the carbonyl groups is often a strong band in the Raman spectrum. Analysis of both IR and Raman spectra can give a more complete picture of the vibrational dynamics of the molecule.
Interactive Data Table: Expected Vibrational Frequencies for 2,5-Oxazolidinedione, 4-ethyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (imide) | Asymmetric Stretch | ~1780 |
| C=O (imide) | Symmetric Stretch | ~1710 |
| C-O-C | Stretch | ~1100-1300 |
| C-N | Stretch | ~1200-1350 |
| C-H (ethyl) | Stretch | ~2850-3000 |
Note: These are expected ranges based on data for cyclic imides and related compounds.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like 2,5-Oxazolidinedione, 4-ethyl-, single-crystal X-ray diffraction can unambiguously establish its absolute stereochemistry (R or S configuration) and provide precise information about bond lengths, bond angles, and the conformation of the five-membered ring.
The determination of the absolute configuration is crucial for understanding the biological activity and stereoselective synthesis of chiral compounds.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is an essential technique for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (ee). This is of paramount importance in the synthesis and application of single-enantiomer compounds. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used method for this purpose.
The separation of the enantiomers of 4-ethyl-2,5-oxazolidinedione can be achieved using CSPs that are capable of forming transient diastereomeric complexes with the analyte molecules. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating a wide range of chiral compounds, including oxazolidinone analogues. The choice of the mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, plays a critical role in achieving optimal separation.
By comparing the retention times of the enantiomers in a sample to those of known standards, the enantiomeric composition can be accurately determined. The peak areas from the chromatogram are used to calculate the enantiomeric excess.
Interactive Data Table: General Parameters for Chiral HPLC Separation of Oxazolidinone Analogues
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1, Lux Amylose-1) |
| Mobile Phase | n-hexane/2-propanol, acetonitrile (B52724), or methanol-based eluents |
| Detection | UV-Vis at a suitable wavelength (e.g., 210-254 nm) |
| Flow Rate | 0.5 - 1.0 mL/min |
Note: The specific conditions for the optimal separation of 4-ethyl-2,5-oxazolidinedione enantiomers would need to be experimentally determined.
Applications and Synthetic Utility in Modern Organic Chemistry
Precursor in Amino Acid and Peptide Synthesis
As an N-Carboxyanhydride (NCA), 4-ethyl-2,5-oxazolidinedione is a highly activated form of α-aminobutyric acid, making it an ideal precursor for the creation of peptide bonds and the synthesis of modified amino acids.
Role in N-Carboxyanhydride (NCA) Polymerization Chemistry
The most prominent application of 4-ethyl-2,5-oxazolidinedione is its role as a monomer in the ring-opening polymerization (ROP) to produce synthetic polypeptides, specifically poly(α-aminobutyric acid). NCAs are widely used for the large-scale production of polypeptides with high molecular weights. The polymerization process is initiated by a nucleophile, such as a primary amine, which attacks one of the electrophilic carbonyl carbons (C2 or C5) of the NCA ring. This attack leads to the opening of the ring and the formation of a carbamate (B1207046) intermediate, which then loses a molecule of carbon dioxide to generate a new terminal amine. This new amine can then attack another NCA monomer, propagating the polymer chain.
The kinetics and control of NCA polymerization can be influenced by several factors, including the choice of initiator, solvent, and temperature. Polypeptoids, which are structural isomers of peptides, are also prepared via the ROP of N-alkylated-N-carboxyanhydrides (NNCAs), and studies on these systems have provided insights into the electronic and steric effects that govern reactivity. For instance, electron-donating groups on the monomer can enhance the rate of polymerization.
| Parameter | Description | Relevance to 4-ethyl-2,5-oxazolidinedione |
| Monomer | N-Carboxyanhydride (NCA) of an amino acid | 4-ethyl-2,5-oxazolidinedione is the NCA of α-aminobutyric acid. |
| Reaction Type | Ring-Opening Polymerization (ROP) | The strained five-membered ring readily opens upon nucleophilic attack. |
| Product | Polypeptide | Polymerization yields poly(α-aminobutyric acid). |
| Byproduct | Carbon Dioxide (CO2) | The reaction is driven forward by the irreversible loss of CO2 gas. |
| Initiators | Primary amines, secondary amines, alcohols, organometallics | The choice of initiator affects the polymerization rate and control over molecular weight. |
| Mechanism | Normal Amine Mechanism (NAM), Activated Monomer Mechanism (AMM), etc. | The specific mechanism depends on the initiator and reaction conditions. |
Synthesis of Substituted Amino Acids and Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The oxazolidinone scaffold is a key structural motif in the design of such molecules. By using 4-ethyl-2,5-oxazolidinedione as a starting material, chemists can introduce the α-aminobutyric acid skeleton into more complex structures that constrain the peptide backbone.
For example, sulfonyl peptides containing serine or threonine can be cyclized to form a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group within a peptide sequence. This transformation creates a constrained peptidomimetic. A similar strategy could be employed where the 4-ethyl-oxazolidinedione moiety is incorporated to create analogues. Furthermore, the incorporation of oxazolidinone rings, sometimes in tandem, has been shown to induce specific secondary structures, such as β-turns, which are critical for many protein-protein interactions. The synthesis of peptidomimetics can involve both solution-phase and solid-phase approaches, allowing for the creation of diverse molecular libraries for drug discovery.
| Peptidomimetic Scaffold | Description | Synthetic Relevance |
| Oxazolidinone-containing peptides | Incorporation of the oxazolidinone ring into the peptide backbone. | The Oxd ring restricts conformational freedom, mimicking secondary structures like β-turns. |
| N-Alkyl Peptides | The amide proton is replaced by an alkyl group. | N-alkylation can be achieved through modifications of the NCA or the resulting polymer, affecting conformation and proteolytic stability. |
| Heterocyclic Scaffolds (Triazoles, Thiazoles) | Replacement of an amide bond with a stable heterocyclic ring. | The oxazolidinedione can be a precursor to a linear peptide that is later cyclized or modified to include other heterocycles. |
| Pseudoprolines | Modification of Ser, Thr, or Cys residues to mimic the cis-amide bond conformation of proline. | The oxazolidinedione structure provides a rigid five-membered ring that can act as a proline surrogate. |
Building Block for Complex Heterocyclic Structures
The inherent reactivity of the 2,5-oxazolidinedione ring makes it a useful starting point for the synthesis of other complex heterocyclic systems. The ring can be opened, modified, and re-closed to generate novel molecular frameworks.
Formation of Novel Ring Systems
While specific examples starting from 4-ethyl-2,5-oxazolidinedione are not extensively documented, the general reactivity patterns of related heterocycles provide a blueprint for its potential applications. For instance, ring-expansion reactions are a known strategy for converting five-membered rings into larger, more complex structures. The electrophilic ring expansion of aziridines with ketenes to yield oxazoline (B21484) derivatives demonstrates the utility of strained rings in generating new heterocyclic systems.
A plausible synthetic route could involve the selective nucleophilic opening of the 4-ethyl-2,5-oxazolidinedione ring at the C5 position to yield an N-protected α-aminobutyric acid derivative. The remaining carbamate functionality could then serve as a handle for subsequent intramolecular cyclization with another functional group, leading to the formation of different six- or seven-membered heterocyclic rings. Additionally, ring oxidation of related 2H-oxazoles to 2-oxazolones has been reported, indicating that the oxazolidinone core can be formed from other heterocyclic precursors, a strategy that could potentially be reversed or modified to transform the oxazolidinedione into a different ring system.
Synthesis of Spirocyclic Derivatives
Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of spiro-heterocycles often employs building blocks that can participate in cycloaddition or condensation reactions. While the direct use of 4-ethyl-2,5-oxazolidinedione for this purpose is not common, strategies developed for analogous heterocyclic systems, such as thiazolidinones, are relevant.
One common approach is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a dipolarophile to create a spiro-pyrrolidine ring system. It is conceivable that the exocyclic double bond of a 4-ethylidene-2,5-oxazolidinedione derivative (formed via condensation) could act as a dipolarophile in such reactions. Alternatively, the nitrogen atom of the oxazolidinedione ring could be functionalized with a side chain that participates in an intramolecular cyclization, leading to a spiro-center at the C4 position. Research on 5,5-diallyl-substituted oxazolidin-2-ones has shown they can be converted to 3-azaspiro-non-7-en-2-one derivatives via metathesis, demonstrating a pathway from substituted oxazolidinones to spirocyclic systems.
| Spirocyclic System | Precursor Type | Synthetic Method | Reference Example |
| Spiro-pyrrolidine-oxindole | Thiazolidine-2,4-dione | 1,3-Dipolar Cycloaddition | Reaction of isatin, an amino acid, and a 5-arylidene thiazolidine-2,4-dione. |
| Spiro-isoxazolidine-dione | Not specified | Not specified | General synthesis of spiro-isoxazolidine-3,5-diones. |
| Spiro-isoxazolone | Isoxazolone | Cascade Reaction (Conia-Ene type) | Reaction between α,β-unsaturated aldehydes and isoxazolones. |
| 3-Azaspiro-nonen-2-one | 5,5-Diallyl-oxazolidin-2-one | Ring-Closing Metathesis | Intramolecular metathesis of a diallylated oxazolidinone. |
Intermediate in the Preparation of Specific Organic Compounds
Beyond its role in polymerization, 4-ethyl-2,5-oxazolidinedione serves as a key activated intermediate for the controlled introduction of α-aminobutyric acid residues into organic molecules. Its high reactivity allows for reactions to proceed under conditions that might be too harsh for the free amino acid.
The use of related oxazolidinone structures as crucial intermediates in the synthesis of major pharmaceuticals highlights the potential of this chemical class. For example, the synthesis of the antibiotic Linezolid and the anticoagulant Rivaroxaban involves synthetic routes where an oxazolidinone ring is a central feature. These syntheses often involve the opening of an epoxide followed by cyclization with an isocyanate to form the N-substituted oxazolidinone ring. This demonstrates the synthetic value of the oxazolidinone core.
In a similar vein, 4-ethyl-2,5-oxazolidinedione can be viewed as a protected and activated form of α-aminobutyric acid. Its reaction with a nucleophile under controlled, non-polymerizing conditions (e.g., at low temperatures with a stoichiometric amount of nucleophile) can lead to the formation of a single amide bond. This makes it a useful reagent in fragment-based synthesis where the efficient coupling of building blocks is required. Furthermore, its derivatives could be explored as precursors in the synthesis of other heterocyclic compounds like thiazolidin-4-ones or imidazolidine-4-ones, which are themselves valuable scaffolds in medicinal chemistry.
Synthesis of 2-Aminobutyramide Hydrochloride
A primary application of 4-ethyl-2,5-oxazolidinedione is its role as a key intermediate in the synthesis of 2-aminobutyramide hydrochloride. google.compatsnap.com This hydrochloride salt is a significant precursor for certain pharmaceutical compounds. googleapis.comgoogle.comgoogleapis.com The synthesis process involves a two-step sequence starting from 2-aminobutyric acid.
First, 2-aminobutyric acid is reacted with a chlorinating agent, such as bis(trichloromethyl)carbonate (triphosgene), to form the cyclic intermediate, 4-ethyl-2,5-oxazolidinedione. google.compatsnap.com This method is presented as an advancement over previous production processes, offering high yields, mild reaction conditions, and improved safety by avoiding more hazardous reagents. google.compatsnap.com The stability of the resulting 4-ethyl-2,5-oxazolidinedione intermediate is advantageous for producing the target product. google.com
Reaction Parameters for the Synthesis of 2-Aminobutyramide Hydrochloride
| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |
| 1. Cyclization | 2-Aminobutyric Acid | Bis(trichloromethyl)carbonate, Ethyl Acetate (B1210297), Triethylamine (B128534) | -5 to 110°C, Reflux for 8 hours | 4-Ethyl-2,5-oxazolidinedione | 85-92% |
| 2. Ammonolysis & Acidification | 4-Ethyl-2,5-oxazolidinedione | Methanol (B129727), Ammonia (B1221849) gas, Concentrated Hydrochloric Acid | Introduction of ammonia gas to saturation, reaction for 2 hours; acidification to pH 3 | 2-Aminobutyramide Hydrochloride | ~95% |
Data sourced from patent documents describing the synthesis method. google.compatsnap.com
Development of Advanced Synthetic Methodologies and Strategies
The synthesis of 4-ethyl-2,5-oxazolidinedione itself represents an advancement in synthetic methodology. The use of bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent to convert 2-aminobutyric acid into the cyclic N-carboxyanhydride is highlighted as a significant process improvement. google.compatsnap.com Compared to historical methods that might use more hazardous reagents like phosgene (B1210022), this approach offers lower production costs, higher yields, milder reaction conditions, and simpler, safer operation. patsnap.com
This strategy is part of a broader trend in organic chemistry focused on developing more efficient, safer, and environmentally benign synthetic routes. The principles can be seen in the synthesis of other heterocyclic systems, such as thiazolidin-4-ones, where new catalysts and reaction sequences are continually being explored to improve product formation. nih.gov Furthermore, the development of solvent-free or bio-based synthetic routes for other oxazolidinones points to the ongoing innovation in this area. rsc.org The synthesis of 4-ethyl-2,5-oxazolidinedione via a stable intermediate that is readily purified and converted in high yield aligns with the goals of modern process chemistry for creating valuable chemical building blocks. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethyl-2,5-oxazolidinedione, and how can their efficiency be systematically evaluated?
- Methodology :
- Route 1 : Cyclocondensation of ethyl-substituted precursors (e.g., ethylamine derivatives) with carbonyl compounds (e.g., glyoxylic acid derivatives) under reflux in aprotic solvents like acetonitrile. Purification via recrystallization (methanol/ethanol) is typical .
- Route 2 : Functionalization of existing oxazolidinedione scaffolds using alkylating agents (e.g., ethyl halides) in the presence of base catalysts (e.g., KCO) .
- Efficiency Metrics : Compare yields, reaction times, and purity (via HPLC or H NMR) across routes. Optimize solvent polarity and catalyst loading to reduce side products .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 4-ethyl-2,5-oxazolidinedione derivatives?
- Key Techniques :
- H/C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and oxazolidinedione carbonyls (δ ~170–175 ppm) .
- IR Spectroscopy : Confirm C=O stretches (~1750–1800 cm) and N–H vibrations (if present) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 145.04) .
Advanced Research Questions
Q. How can reaction conditions be optimized to control the stereochemical outcomes of 4-ethyl-2,5-oxazolidinedione derivatives?
- Strategies :
- Chiral Catalysts : Use enantioselective catalysts (e.g., L-proline derivatives) during cyclization to favor specific stereoisomers .
- Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states, improving diastereomeric excess .
- Temperature Control : Lower temperatures (~0–5°C) can reduce racemization in sensitive intermediates .
Q. What methodologies are recommended for resolving contradictions in reported reaction yields for 4-ethyl-2,5-oxazolidinedione synthesis?
- Approach :
- Parameter Screening : Systematically vary solvent, catalyst loading, and reaction time using Design of Experiments (DoE) to identify critical factors .
- Error Analysis : Quantify uncertainties in yield measurements (e.g., via triplicate runs) and assess purity-driven discrepancies using HPLC .
- Cross-Validation : Compare results with independent synthetic protocols (e.g., solid-phase vs. solution-phase) to isolate methodology-dependent biases .
Q. How do substituents on the oxazolidinedione ring (e.g., 4-ethyl vs. 4-aryl groups) influence the compound’s reactivity in nucleophilic addition reactions?
- Experimental Design :
- Comparative Studies : Synthesize analogs (e.g., 4-phenyl or 4-hydroxyphenyl derivatives) and measure reaction rates with nucleophiles (e.g., amines, thiols) .
- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., LUMO energy levels) of substituents on carbonyl reactivity .
- Kinetic Profiling : Monitor reactions via in-situ IR or LC-MS to track intermediate formation .
Data Analysis and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing 4-ethyl-2,5-oxazolidinedione derivatives across different laboratories?
- Best Practices :
- Detailed Protocols : Specify exact molar ratios, solvent grades, and purification steps (e.g., “recrystallize from 95% ethanol, not technical grade”) .
- Reference Standards : Use commercially available oxazolidinedione derivatives (e.g., 4-phenyl analogs) for spectroscopic cross-checks .
- Open Data Sharing : Publish raw NMR/FTIR spectra and chromatograms in supplementary materials to enable direct comparison .
Q. How can researchers address stability issues (e.g., hydrolysis or oxidation) observed in 4-ethyl-2,5-oxazolidinedione during long-term storage?
- Mitigation Strategies :
- Storage Conditions : Store under inert atmosphere (N/Ar) at –20°C in anhydrous solvents (e.g., dried DMSO) .
- Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (molecular sieves) to vials .
- Stability Assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring to quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
